2-(3-Fluoropyridin-2-YL)acetic acid
Overview
Description
2-(3-Fluoropyridin-2-YL)acetic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly used in the synthesis of various pharmaceutical drugs, and its unique properties make it an important chemical in the field of medicinal chemistry.
Scientific Research Applications
Crystal Structure and Interactions
2-(3-Fluoropyridin-2-YL)acetic acid has been studied for its crystal structure and interactions within the crystal lattice. A related compound, fluroxypyr (2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid), is characterized by hydrogen bonds and weak π–π interactions, forming chains of molecules in a three-dimensional network. This structural information can be crucial for understanding the material's properties and applications in various fields like material science and pharmacology (Park et al., 2016).
Synthesis and Structural Determination
Efficient synthesis methods and structural determination are vital for the application of this compound derivatives in scientific research. For instance, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile. Its stereochemical structure was confirmed by X-ray crystallography, showcasing the compound's potential in pharmaceutical applications (Kanai et al., 1993).
Physical-Chemical Properties and Acute Toxicity
Understanding the physical-chemical properties and acute toxicity of this compound derivatives is crucial for their safe application in scientific research. Studies on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related, highlight their analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These derivatives are also intermediates for synthesizing more complex chemical structures. The acute toxicity studies indicate that these compounds are practically non-toxic, expanding their potential applications in pharmacology and biochemistry (Salionov, 2015).
Fluoroacetylation of Indoles
The fluoroacetylation of indoles using fluorinated acetic acids, such as this compound, represents a significant advancement in organic synthesis. This method allows for the synthesis of diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions. The simplicity of this protocol and the fact that water is the only byproduct highlight the efficiency and environmental friendliness of this approach in synthetic chemistry (Yao et al., 2016).
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVLGFFPZLHRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700037 | |
Record name | (3-Fluoropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000524-32-2 | |
Record name | (3-Fluoropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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